Cyanogen bromide-13C
Description
Significance of Stable Isotope Labeling for Mechanistic and Pathway Elucidation
The primary value of stable isotope labeling lies in its ability to provide detailed mechanistic insights into metabolic pathways and chemical reactions. mdpi.com By introducing molecules containing stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), scientists can follow the transformation of these labeled precursors through a series of reactions. symeres.commdpi.com This allows for the accurate measurement of metabolic pathway dynamics and helps to explain changes in metabolite levels. mdpi.com
The use of stable isotope tracers, combined with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, permits the characterization of a broad range of biological systems. mdpi.com It enables the direct measurement of the turnover of specific metabolites and can even determine the fluxes of entire pathways. tandfonline.com This approach simplifies complex data by allowing researchers to distinguish between metabolites synthesized by a cell and compounds taken up from its environment, confirming the biosynthetic origin of detected substances. tandfonline.com
Carbon-13, a stable isotope of carbon, is a particularly valuable tool for studying the structure of organic and biological molecules. irisotope.com ¹³C labeling allows for detailed structural characterization of biomolecules through NMR spectroscopy. symeres.com This technique provides information about the carbon backbone of a molecule, helping to identify the types of carbon atoms present and their connectivity. irisotope.com
In reaction kinetics, ¹³C labeling is used to trace the course of chemical and biochemical reactions. By tracking the ¹³C atoms, researchers can elucidate reaction mechanisms and kinetics. symeres.com This is crucial for understanding how reactions proceed and for developing new chemical syntheses or understanding enzymatic processes. symeres.comnih.gov The ability to use non-radioactive ¹³C-labeled compounds as sensitive tracers has made it more convenient to study these complex transformations.
When an atom in a reactant is replaced by one of its isotopes, the rate of the chemical reaction can change. This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope to the rate constant with the heavy isotope. wikipedia.org These effects arise from the differences in the vibrational zero-point energies of bonds to different isotopes. ontosight.ai
There are two main types of kinetic isotope effects:
Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. ontosight.aislideshare.net
Secondary Kinetic Isotope Effect (SKIE): This is observed when no bond to the labeled atom is broken or formed in the rate-determining step, but the isotopic substitution still influences the reaction rate. wikipedia.orgontosight.ai
By measuring KIEs, scientists can gain valuable information about the transition state of a reaction and determine which bonds are broken or formed during the slowest step. slideshare.netprinceton.edu For instance, ¹³C KIEs have been extensively used to study both enzymatic and non-enzymatic decarboxylation reactions. acs.org The analysis of these effects provides a sensitive probe for elucidating reaction mechanisms. nih.govacs.org
Overview of Cyanogen (B1215507) Bromide as a Versatile Chemical Reagent
Cyanogen bromide (BrCN) is an inorganic compound that has found wide application as a reagent in both biochemistry and organic synthesis. wikipedia.orgscientificlib.com It is a colorless, volatile solid that is soluble in water and polar organic solvents. wikipedia.orgscientificlib.com The molecule is linear, with the carbon atom bonded to bromine via a single bond and to nitrogen via a triple bond (Br-C≡N). wikipedia.orgscientificlib.com This structure makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. scientificlib.com
Cyanogen bromide gained significant prominence in protein chemistry for its ability to selectively cleave peptide bonds at the C-terminus of methionine residues. wikipedia.orgscientificlib.com This specific and efficient reaction, first detailed by Gross and Witkop, became a cornerstone technique for protein sequencing and peptide mapping. nih.govnih.gov By breaking down large, complex proteins into smaller, more manageable polypeptide fragments, researchers could more easily determine their amino acid sequence. scientificlib.com
Another major application in biochemistry is the use of cyanogen bromide to immobilize proteins onto solid supports, such as agarose (B213101) beads, for affinity chromatography. wikipedia.orggoogle.com This method, known as cyanogen bromide activation, involves reacting the hydroxyl groups of the support material with BrCN to form reactive cyanate (B1221674) esters and imidocarbonates. wikipedia.orgscientificlib.com These activated groups can then readily couple with the primary amino groups of a protein, securely attaching it to the matrix. google.com This technique has been fundamental to the purification of countless proteins and other biomolecules. google.com
Beyond its classic roles in protein chemistry, cyanogen bromide is a versatile reagent in broader organic synthesis. wikipedia.orgbiosynth.com It serves as a source of an electrophilic cyanogen group and is used in the synthesis of various compounds, including cyanamides, guanidines, and heterocyclic systems. biosynth.comresearchgate.net For example, it can convert alcohols to cyanates and amines to cyanamides. wikipedia.org
In analytical chemistry, cyanogen bromide has been employed as a condensing agent for the chemical ligation of oligodeoxyribonucleotides and as an oxidizing agent in certain assays. sigmaaldrich.com Its reactivity makes it a useful tool for various chemical transformations and analytical procedures. solubilityofthings.compentachemicals.eu
Properties and Applications of Cyanogen Bromide-13C
This compound (Br¹³CN) is the isotopically labeled form of cyanogen bromide, where the natural abundance ¹²C atom is replaced with a ¹³C atom. This substitution provides a unique tracer for following the fate of the cyanogen group in chemical and biochemical reactions.
| Property | Value | Reference |
| Chemical Formula | Br¹³CN | sigmaaldrich.com |
| Molecular Weight | 106.91 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Boiling Point | 61-62 °C | sigmaaldrich.com |
| Melting Point | 50-53 °C | sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
| Assay | 97% (CP) | sigmaaldrich.com |
The primary application of this compound lies in mechanistic studies where tracking the carbon atom is essential. For example, in studying the cleavage of a methionine-containing peptide, using Br¹³CN would allow researchers to follow the transfer of the ¹³C-labeled cyanide group and definitively identify the reaction products through mass spectrometry or NMR spectroscopy. Similarly, in organic synthesis, it can be used to elucidate reaction pathways for the formation of ¹³C-labeled heterocycles or other nitrogen-containing compounds. The availability of doubly labeled Cyanogen bromide-¹³C,¹⁵N further enhances its utility in mechanistic studies by providing two isotopic labels in a single, small reagent. amerigoscientific.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromoformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrN/c2-1-3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDGTVJJHBUTRL-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745766 | |
| Record name | (~13~C)Cyanic bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70610-98-9 | |
| Record name | (~13~C)Cyanic bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for Cyanogen Bromide 13c
Strategies for Carbon-13 Isotope Incorporation into Cyanogen (B1215507) Bromide Precursors
The primary challenge in synthesizing Cyanogen bromide-13C lies in the efficient incorporation of the carbon-13 isotope into a suitable precursor. The most common strategies begin with simple, commercially available ¹³C-labeled one-carbon molecules.
A fast and straightforward route for the synthesis of this compound involves the use of hydrogen cyanide-¹³C (H¹³CN) as the key precursor. scispace.com This method leverages the well-established chemistry of hydrogen cyanide. The synthesis of H¹³CN itself often starts from more fundamental ¹³C-labeled materials. For instance, ¹³C-enriched carbon monoxide can be converted into H¹³CN. fas.org The cyanide ion (¹³CN⁻) is a versatile one-carbon unit for introducing a label into a compound through nucleophilic substitution and addition reactions. rsc.org
The direct conversion of H¹³CN to ¹³CNBr is achieved by reacting it with bromine. This reaction is analogous to the synthesis of unlabeled cyanogen bromide from alkali metal cyanides and bromine. orgsyn.orgprepchem.com In a typical laboratory procedure for the labeled compound, hydrogen [¹³C]cyanide is reacted with bromine in a suitable solvent to produce [¹³C]cyanogen bromide. scispace.com
Carbon-13 dioxide (¹³CO₂) serves as a fundamental and readily available starting material for the synthesis of ¹³C-labeled compounds. researchgate.net The production of the essential H¹³CN precursor is often accomplished through an on-line process starting from ¹³CO₂. scispace.com This method is particularly advantageous in settings where ¹³CO₂ is produced, for example, via cyclotron for radiolabeling purposes, although the same chemical principles apply for stable isotope synthesis. researchgate.net The conversion of ¹³CO₂ to H¹³CN provides a reliable pathway to the immediate precursor needed for ¹³CNBr synthesis. scispace.com The industrial production of ¹³C is often achieved through the cryogenic distillation of carbon monoxide, which can be oxidized to carbon dioxide, providing the ultimate source for these synthetic routes. wikipedia.org
Optimization of Reaction Conditions for Isotopic Purity and Yield in Laboratory Scale
Achieving high yield and isotopic purity is critical in the synthesis of labeled compounds to avoid waste of the expensive isotopic material. For the synthesis of [¹³C]cyanogen bromide from H¹³CN and bromine, the choice of solvent is a key parameter to optimize. scispace.com
Research has shown that performing the reaction in a range of polar and non-polar solvents leads to varying degrees of success. The highest yields were obtained in solvents like triethyleneglycol dimethyl ether (triglyme) and tetrahydrofuran (B95107) (THF). Conversely, the use of more polar solvents such as glacial acetic acid, ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) resulted in either low yields or complex product mixtures. scispace.com For a similar radio-labeled synthesis, decay-corrected radiochemical yields of 70-80% have been reported using triglyme. scispace.com
The optimization of reaction conditions for a process involving cyanogen bromide showed that ethereal solvents were preferable. researchgate.net Following the reaction, purification steps are necessary to ensure high isotopic and chemical purity of the final product.
Table 1: Effect of Solvent on the Yield of [¹¹C]Cyanogen Bromide Synthesis scispace.com Data adapted from a study on the analogous carbon-11 (B1219553) radioisotope, illustrating solvent effects applicable to ¹³C synthesis.
| Solvent | Radiochemical Yield (%) |
| Triglyme | 70-80 |
| THF | High |
| Glacial Acetic Acid | Low / Complex Mixture |
| Ethanol | Low / Complex Mixture |
| DMSO | Low / Complex Mixture |
| DMF | Low / Complex Mixture |
| Diethyl Ether | Low / Complex Mixture |
Development of Automated and Reproducible Synthesis Procedures for Research Applications
For research applications, particularly in fields like positron emission tomography (PET) where short-lived isotopes like carbon-11 are used, automated and reproducible synthesis procedures are essential. researchgate.net The principles of these automated systems are readily adaptable for the synthesis of stable isotope-labeled compounds like this compound, ensuring consistency and safety.
An on-line method for producing [¹¹C]cyanogen bromide has been developed that is noted to be shorter, technically simpler, and more reproducible than earlier solution-based methods. researchgate.net This involves the production of hydrogen [¹¹C]cyanide from [¹¹C]carbon dioxide, which is then directly used in the subsequent reaction. scispace.com Such automated procedures minimize handling of the toxic cyanide precursor.
Furthermore, the development of continuous flow processes for the on-demand generation of (unlabeled) cyanogen bromide highlights a modern approach to handling hazardous reagents. researchgate.netchemistryviews.org These systems generate the reagent in situ from precursors like bromine and potassium cyanide, using technologies such as membrane separation. researchgate.net Integrating such a continuous flow generator, potentially starting from ¹³C-labeled potassium cyanide, could provide a safe, automated, and highly reproducible source of this compound for research applications. This approach avoids the need to handle and store the highly toxic labeled reagent. chemistryviews.org
Applications in Protein Chemistry and Proteomics Research
Selective Cleavage of Polypeptides at Methionine Residues Utilizing Cyanogen (B1215507) bromide-13C
Cyanogen bromide is a well-established reagent that specifically targets and cleaves the peptide bond at the C-terminal side of methionine residues. wikipedia.org This high degree of specificity has made it a cornerstone in protein sequencing and analysis for decades. cmu.edu The use of Cyanogen bromide-13C follows the same chemical principle, with the added benefit of introducing a stable isotope label into the resulting peptide fragments.
The cleavage reaction begins with the nucleophilic attack of the sulfur atom in the methionine side chain on the carbon of the cyanogen group in this compound. This initial reaction leads to the formation of a cyanosulfonium bromide salt. Subsequent intramolecular rearrangement and cyclization result in the formation of an iminolactone intermediate. This intermediate is then hydrolyzed, leading to the cleavage of the peptide bond and the conversion of the C-terminal methionine to a homoserine lactone. The incorporation of the 13C atom from this compound into the newly formed C-terminus of the cleaved peptide allows for its differentiation in mass spectrometry analysis.
The hydrolysis of the iminolactone intermediate is a critical step in the cyanogen bromide cleavage mechanism. The stability of this intermediate and the efficiency of its hydrolysis can be influenced by the reaction conditions. The process results in the formation of two products: a peptide with a C-terminal homoserine lactone and the N-terminal fragment of the subsequent peptide. The homoserine lactone can exist in equilibrium with its hydrolyzed form, homoserine. The use of this compound in mechanistic studies allows for the precise tracking of the cleavage products through mass spectrometry, aiding in the detailed investigation of the reaction kinetics and pathways.
Several factors can affect the efficiency and specificity of the cleavage reaction with this compound. The reaction is typically carried out in acidic conditions, such as 70% formic acid or 0.1 M HCl, to prevent side reactions. lclane.net The concentration of the reagent and the duration of the reaction are also critical parameters that need to be optimized for each protein.
One of the most significant factors affecting cleavage efficiency is the amino acid residue immediately following the methionine. If the next residue is a serine or threonine, side reactions can occur that may lead to incomplete cleavage. Additionally, oxidation of the methionine sulfur to a sulfoxide (B87167) or sulfone will render the residue resistant to cleavage by cyanogen bromide. Therefore, it is crucial to perform the reaction under reducing conditions or to treat the protein with a reducing agent prior to cleavage.
The selective cleavage of proteins with this compound is instrumental in the study of protein structure and function. By generating a limited number of large peptide fragments, this technique facilitates the delineation of protein domains. These fragments are often large enough to retain their native-like structure, allowing for functional studies on isolated domains. The subsequent characterization of these fragments by techniques such as Edman degradation or mass spectrometry provides valuable information about the protein's primary structure and the arrangement of its domains.
This compound in Advanced Peptide Mapping and Sequence Analysis Methodologies
Peptide mapping is a fundamental technique in protein characterization, and the use of this compound introduces a quantitative dimension to this method. By creating a unique and predictable set of peptide fragments, it allows for the verification of a protein's identity and the detection of post-translational modifications.
The integration of this compound cleavage with mass spectrometry is a powerful approach in proteomics. nih.gov In a typical quantitative proteomics experiment, two different protein samples (e.g., from healthy and diseased states) can be compared. One sample is treated with the standard, unlabeled cyanogen bromide, while the other is treated with this compound. The samples are then mixed and analyzed by mass spectrometry. The peptide fragments generated from the two samples will have identical sequences but will differ in mass by the number of incorporated 13C atoms. This mass difference allows for the relative quantification of each peptide, and by extension, the parent protein in the two samples.
Table 1: Theoretical Mass Shift of a Peptide Fragment after Cleavage with this compound
| Peptide Sequence | Cleavage Site | Fragment Generated | Mass (unlabeled CNBr) | Mass (CNBr-13C) | Mass Shift (Da) |
|---|---|---|---|---|---|
| ...-Ala-Met-Gly-Lys-... | After Met | ...-Ala-Met(hsl) | X | X+1 | 1 |
| ...-Val-Met-Ser-Pro-... | After Met | ...-Val-Met(hsl) | Y | Y+1 | 1 |
Met(hsl) denotes methionine converted to homoserine lactone.
A specialized application of cyanogen bromide cleavage is in the determination of the C-terminal sequence of proteins. researchgate.netnih.gov After cleavage, all resulting peptides, except for the original C-terminal fragment of the protein, will have a C-terminal homoserine lactone. researchgate.net This unique chemical feature of the internal fragments can be exploited. For instance, enzymes like carboxypeptidases, which sequentially remove amino acids from the C-terminus, will only act on the original C-terminal peptide that has a free carboxyl group. researchgate.netnih.gov By analyzing the products of the carboxypeptidase digestion over time using mass spectrometry, the C-terminal sequence can be deduced. researchgate.net The use of this compound in this context would allow for the clear identification and differentiation of the C-terminal fragment in complex mixtures, especially in comparative studies.
Table 2: Research Findings on Cyanogen Bromide Cleavage in Proteomics
| Research Area | Key Finding | Significance |
|---|---|---|
| Peptide Mapping | Generates a predictable and reproducible set of peptide fragments. | Allows for protein identification, verification of amino acid sequence, and detection of post-translational modifications. |
| Quantitative Proteomics | Isotopic labeling with this compound enables relative quantification of proteins. | Facilitates the comparison of protein expression levels between different biological samples. |
| C-Terminal Sequencing | The unique homoserine lactone at the C-terminus of cleaved fragments allows for the specific isolation and sequencing of the original C-terminal peptide. researchgate.netnih.gov | Provides a method for determining the C-terminal sequence of proteins, which is often difficult to obtain by other methods. researchgate.netnih.gov |
| Protein Domain Analysis | Cleavage at sparsely distributed methionine residues generates large fragments that often correspond to structural or functional domains. | Enables the study of isolated protein domains and their functions. |
Utilization in Protein Immobilization and Affinity Chromatography
Cyanogen bromide-¹³C is widely employed to covalently link, or immobilize, proteins and other ligands to solid supports for affinity chromatography. wikipedia.orgyoutube.com This technique is fundamental for purifying specific biomolecules from complex mixtures. gbiosciences.com The activation of matrices like agarose (B213101) with cyanogen bromide is a well-established and common method for preparing these affinity gels due to its simplicity and the mild pH conditions required for the reaction. wikipedia.orgbio-rad.com
The process of activating a matrix, such as agarose or Sepharose, with Cyanogen bromide-¹³C involves the reaction of the compound with the hydroxyl (-OH) groups present on the matrix's polysaccharide backbone. bio-rad.comsigmaaldrich.com This reaction, which occurs under basic conditions, results in the formation of highly reactive intermediates: cyanate (B1221674) esters and cyclic imidocarbonates. gbiosciences.comcellmosaic.com These reactive groups can then readily form covalent bonds with the primary amine groups (-NH₂) found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins or other ligands. sigmaaldrich.comsigmaaldrich.com
The coupling reaction proceeds as follows:
Activation Step: Cyanogen bromide-¹³C reacts with the matrix's hydroxyl groups to form reactive cyanate esters and imidocarbonates. wikipedia.org
Coupling Step: Primary amines on the ligand molecule attack these activated groups. bio-rad.com The reaction with the more reactive cyanate ester yields an isourea derivative, while reaction with the less reactive imidocarbonate forms a substituted imidocarbonate. wikipedia.orgbio-rad.com The imidocarbonate linkage is generally preferred as it is more stable and does not carry a net charge, unlike the isourea bond which can be unstable and act as a weak anion exchanger. sigmaaldrich.comcellmosaic.com
This multipoint attachment results in a chemically stable, immobilized ligand ready for use in affinity purification. gbiosciences.com
The preparation of a custom affinity resin using Cyanogen bromide-¹³C activated matrices is a straightforward and reproducible procedure. sigmaaldrich.com It allows researchers to couple a wide variety of ligands, including antibodies, enzymes, and antigens, to a solid support for targeted purification applications. gbiosciences.comnih.gov The general workflow involves swelling the matrix, preparing the ligand, coupling the ligand to the activated matrix, and blocking any remaining active sites.
Below is a summary of the typical steps involved in the preparation of a ligand-coupled resin.
| Step | Procedure | Key Considerations | Source |
|---|---|---|---|
| 1. Resin Swelling and Washing | The dry, activated resin (e.g., CNBr-activated Sepharose) is rehydrated and washed with a cold, acidic solution, typically 1 mM HCl. This swells the beads and removes protective stabilizers like lactose. | The use of cold HCl is crucial to preserve the activity of the reactive groups, which are prone to hydrolysis at higher pH. sigmaaldrich.com | sigmaaldrich.comlangdalelab.com |
| 2. Ligand Preparation | The ligand (e.g., a specific antibody or enzyme) is dissolved in a suitable coupling buffer. | The buffer must be free of primary amines (e.g., Tris) as these will compete with the ligand for binding to the activated resin. A common choice is 0.1 M NaHCO₃ with 0.5 M NaCl, pH 8.3–8.5. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.com |
| 3. Coupling Reaction | The washed resin is quickly transferred to the ligand solution and mixed gently. The reaction proceeds for several hours at room temperature or overnight at 4°C. | Gentle mixing (e.g., end-over-end rotation) is important to prevent mechanical damage to the matrix beads. sigmaaldrich.com | sigmaaldrich.comsigmaaldrich.comnih.gov |
| 4. Washing | After the incubation period, the resin is washed with the coupling buffer to remove any unbound ligand. The amount of unbound ligand in the wash can be measured to estimate coupling efficiency. | Typical coupling efficiencies are often in the range of 70% or higher. nih.gov | langdalelab.comnih.gov |
| 5. Blocking | Any unreacted active groups on the resin must be blocked to prevent non-specific binding of other proteins during the affinity chromatography process. This is achieved by incubating the resin with a solution containing a high concentration of a simple primary amine, such as ethanolamine (B43304) or glycine. | This step is critical for reducing background binding in the final application. sigmaaldrich.com | sigmaaldrich.com |
| 6. Final Wash and Storage | The resin is subjected to several alternating washes with high pH (e.g., coupling buffer) and low pH (e.g., acetate (B1210297) buffer) solutions to remove any non-covalently bound material. The prepared resin is then stored in a suitable buffer, often containing a bacteriostatic agent. | The final, ligand-coupled resin is ready for use in purifying its specific binding partner. langdalelab.com | langdalelab.com |
Exploration of Protein Modification and Derivatization Studies
Beyond its use in immobilization, Cyanogen bromide-¹³C is a valuable reagent for specific chemical modification and derivatization of proteins, most notably for peptide mapping and protein sequencing. wikipedia.org The key reaction in this context is the highly specific cleavage of the peptide bond at the C-terminal side of methionine residues. youtube.comnih.gov
This cleavage reaction proceeds under acidic conditions (e.g., 70% formic acid or 0.1M HCl). wikipedia.orgrsc.org The methionine sulfur atom acts as a nucleophile, attacking the carbon of the Cyanogen bromide-¹³C. This leads to the formation of a cyan-sulfonium salt intermediate. Subsequent intramolecular reaction and hydrolysis result in the cleavage of the polypeptide chain and the conversion of the C-terminal methionine into a homoserine lactone. nih.gov
The specificity of this cleavage is a significant advantage, allowing researchers to generate a predictable set of large peptide fragments from a protein. nih.gov These fragments are more easily analyzed by techniques like mass spectrometry than the intact protein. The incorporation of the ¹³C label from Cyanogen bromide-¹³C into the resulting fragments can aid in their identification and quantification in complex mixtures. This method has been optimized for producing protein fragments for use in native chemical ligation, a technique to synthesize larger, semi-synthetic proteins. rsc.org In some specialized cases, cyanogen bromide has also been used to modify other residues, such as the imidazole (B134444) group of histidine, to probe the functional importance of specific amino acids in a protein's structure. oup.com
Applications in Organic Synthesis and Mechanistic Organic Chemistry
Cyanogen (B1215507) Bromide-13C as an Electrophilic One-Carbon Synthon.Current time information in Bangalore, IN.scispace.com
Cyanogen bromide is recognized as an electrophilic one-carbon synthon, effectively acting as a source of a "positive" cyanide group. scispace.comresearchgate.net This characteristic is particularly useful in forming new bonds with various nucleophiles. The ¹³C label in Br¹³CN allows chemists to follow the fate of this single carbon atom as it is incorporated into new molecular frameworks.
The use of cyanogen bromide-13C has been instrumental in elucidating the mechanisms of reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. By tracking the ¹³C label using techniques like ¹³C NMR spectroscopy and mass spectrometry, researchers can confirm the position of the newly introduced cyano group and understand the intricate steps of the reaction. scispace.comcdnsciencepub.com For instance, in a study on intramolecular aminocyanation of alkenes, ¹³C labeling experiments helped to confirm a fully intramolecular cyclization pathway by demonstrating the absence of label scrambling in crossover experiments. nih.gov Similarly, the biosynthesis of cyanogen bromide in marine diatoms was confirmed by feeding the organisms with ¹³C-labeled bicarbonate and observing the incorporation of the label into the produced cyanogen bromide. vliz.bepnas.org
This compound is a key reagent for the synthesis of various ¹³C-labeled compounds. scispace.com Its reaction with nucleophiles such as amines, alcohols, and thiols provides a direct route to labeled cyanamides, cyanates, and thiocyanates, respectively. scispace.comresearchgate.netorientjchem.org
Cyanamides: Primary and secondary amines react with BrCN to yield mono- and disubstituted cyanamides. researchgate.netorientjchem.org This reaction is fundamental in preparing these important synthetic intermediates. nih.govthieme-connect.de
Cyanates: Phenols and some acidic alcohols react with BrCN, typically in the presence of a base, to form aryl and alkyl cyanates. researchgate.netthieme-connect.deorgsyn.org These compounds are valuable precursors for heterocyclic synthesis. orgsyn.org
Nitriles: Cyanogen bromide can be used for the C-cyanation of carbanions and in Friedel-Crafts type reactions with aromatic compounds to produce nitriles. researchgate.netmdpi.com
Thiocyanates: Thiols and their corresponding salts react with BrCN to afford thiocyanates. scispace.comacs.org
The table below summarizes the synthesis of various labeled compounds using [¹¹C]- and (¹³C)-cyanogen bromide, demonstrating the versatility of this reagent.
| Starting Material | Product | Labeled Compound |
| Phenol | Phenyl cyanate (B1221674) | Phenyl [¹¹C]cyanate |
| 4-Nitrophenol | 4-Nitrophenyl cyanate | 4-Nitrophenyl [¹¹C]cyanate |
| Diethylamine | Diethylcyanamide | Diethyl[¹¹C]cyanamide |
| Phenylamine | Phenylcyanamide | Phenyl[¹¹C]cyanamide |
| Diphenylamine | Diphenylcyanamide | Diphenyl[¹¹C]cyanamide |
| Benzyl sulfide (B99878) ion | Benzyl thiocyanate | Benzyl [¹¹C]thiocyanate |
| Thiophenol | Phenyl thiocyanate | Phenyl [¹¹C]thiocyanate |
| Benzyl sulfide ion | Benzyl thiocyanate | Benzyl (¹³C)thiocyanate |
| This table is based on research involving the synthesis of both ¹¹C and ¹³C labeled compounds. scispace.com |
Role in Bromination Reactions and Derivatization of Organic Substrates.researchgate.netorientjchem.org
Beyond its role as a cyanating agent, cyanogen bromide also acts as a source of electrophilic bromine. researchgate.netorientjchem.orgsci-hub.se It can be used for the bromination of various organic substrates, including electron-rich aromatic compounds and enamines. rsc.orgpnu.ac.ir In some cases, both cyanation and bromination can occur simultaneously on the same substrate. orientjchem.orgacs.orgpnu.ac.irresearchgate.net This dual reactivity allows for the derivatization of organic molecules in unique ways, introducing both a bromine atom and a cyano group, which can then be further manipulated synthetically.
The reaction conditions, including the substrate, catalyst, and solvent, can influence whether cyanation, bromination, or a combination of both occurs. For example, the reaction of electron-rich aromatics with BrCN in the presence of aluminum trichloride (B1173362) can lead to both cyanated and brominated products. pnu.ac.ir
Application in the Synthesis of Complex Molecular Architectures and Heterocyclic Compounds.researchgate.netrsc.orgrsc.org
This compound is a valuable reagent in the construction of complex molecules and heterocyclic systems. researchgate.netrsc.orgrsc.org Its ability to introduce a reactive cyano group facilitates subsequent cyclization and transformation reactions. It has been employed in the synthesis of various heterocyclic structures, such as pyrazolo[4,3-c]-1,2,4-triazines, 2-bromopyrimidines, and 1-benzazocin-5-ones. rsc.orgrsc.org
The von Braun reaction is a classic organic reaction that utilizes cyanogen bromide to dealkylate tertiary amines, producing a disubstituted cyanamide (B42294) and an alkyl bromide. researchgate.netscribd.comwikipedia.org When applied to cyclic tertiary amines, this reaction can lead to ring-opening, providing a powerful method for modifying complex alkaloid structures and other N-heterocycles. cdnsciencepub.comresearchgate.netrsc.org The mechanism involves nucleophilic attack of the amine on the cyanogen bromide, followed by a second nucleophilic substitution where the bromide ion displaces one of the alkyl groups from the resulting quaternary ammonium (B1175870) salt. scribd.comwikipedia.org The use of this compound in this reaction allows for the introduction of a labeled cyano group, which can be useful for subsequent mechanistic studies or as a handle for further transformations.
The stereochemistry and regioselectivity of reactions involving cyanogen bromide are crucial aspects, particularly in the synthesis of complex, stereochemically defined molecules. The outcome of these reactions can be highly dependent on the substrate's structure and the reaction conditions.
For example, in the von Braun reaction of aspidocarpine, the reaction with cyanogen bromide proceeds with a high degree of stereoselectivity, reacting with the dominant conformation of the molecule. cdnsciencepub.com In the reaction of electron-rich aromatic compounds, the position of cyanation or bromination is directed by the activating groups on the ring, demonstrating the regioselectivity of the electrophilic substitution. pnu.ac.ir The ability to predict and control these outcomes is essential for the strategic application of this compound in total synthesis and the preparation of complex molecular targets.
Spectroscopic and Analytical Techniques Utilizing Cyanogen Bromide 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbon-13 Labeled Species
The incorporation of a ¹³C atom from Cyanogen (B1215507) bromide-13C into a molecule of interest provides a powerful probe for NMR analysis. mdpi.com The ¹³C nucleus has a spin quantum number of ½, making it NMR-active. While the natural abundance of ¹³C is only about 1.1%, enrichment to 99% in a specific molecular position via a reagent like Cyanogen bromide-13C dramatically enhances the signal from that carbon. ucl.ac.uk This strong, specific signal allows for a range of specialized NMR experiments to probe molecular structure, conformation, and reaction dynamics. ucl.ac.uklibretexts.org
This compound is a key tool for confirming molecular structures and analyzing their three-dimensional shapes. When it reacts with a molecule, it introduces a ¹³C-labeled nitrile (-C≡N) group or participates in reactions where the ¹³C atom is incorporated into the product's backbone. cdnsciencepub.com The resulting ¹³C-labeled carbon produces a distinct and easily identifiable signal in the ¹³C NMR spectrum, serving as a spectroscopic marker. pearson.com
In the structural determination of organic compounds, the presence and chemical shift of the ¹³C-labeled carbon can confirm reaction success and product structure. For instance, in the von Braun reaction, where an N-substituted amine reacts with cyanogen bromide, using the ¹³C-labeled reagent allows for unequivocal assignment of the resulting cyanamide's ¹³C NMR signal. cdnsciencepub.com Similarly, in the synthesis of complex heterocyclic compounds or substituted cyclopropanes where cyanogen bromide is a reactant, the ¹³C label helps to verify the final structure among several possibilities. researchgate.netresearchgate.net
In biomolecular studies, particularly of proteins and peptides, this compound can be used in conjunction with cleavage or labeling strategies. While cyanogen bromide is famously used to cleave peptide chains at methionine residues, specific labeling of other functional groups with ¹³C-BrCN can introduce a probe for conformational analysis. ox.ac.uknih.gov The chemical shift of the introduced ¹³C nucleus is highly sensitive to its local electronic environment, which is dictated by the molecule's conformation. Changes in this chemical shift upon binding to other molecules or changes in solution conditions can provide detailed insights into conformational changes. cdnsciencepub.com
Table 1: Representative ¹³C NMR Chemical Shifts for Nitrile Carbons This table illustrates typical chemical shift ranges for the nitrile carbon (R-C ≡N). The precise shift within this range for a carbon introduced by this compound is sensitive to the electronic nature of the 'R' group and the local molecular conformation, aiding in structural elucidation.
| Type of Nitrile | Chemical Shift (δ) Range (ppm) |
| Alkyl Nitrile (Aliphatic) | 115-125 |
| Aryl Nitrile (Aromatic) | 108-118 |
| α,β-Unsaturated Nitrile | 115-120 |
| Cyanamide (B42294) (R₂N-C≡N) | 110-120 |
Data compiled from standard ¹³C NMR chemical shift ranges. oregonstate.edu
The quantitative nature of ¹³C NMR spectroscopy makes it an ideal tool for studying reaction mechanisms and determining kinetic and thermodynamic parameters. mdpi.com By using this compound as a reactant, the progress of a reaction can be monitored by tracking the signal intensity of the ¹³C-labeled carbon in either the reactant or the product.
For kinetic studies, a series of ¹³C NMR spectra are acquired at specific time intervals after initiating the reaction. The integration of the peak corresponding to the ¹³C-labeled nucleus is directly proportional to the concentration of that species. A plot of concentration versus time allows for the determination of the reaction rate and the rate constant.
From these kinetic data, thermodynamic parameters can be derived. By conducting the reaction at various temperatures and determining the rate constant (k) at each temperature, the Arrhenius equation can be used to calculate the activation energy (Ea) of the reaction. Further analysis using the Eyring equation can yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing a comprehensive thermodynamic profile of the reaction's transition state. The strong, unambiguous signal from the ¹³C-labeled site ensures high accuracy in these measurements.
Table 2: Experimental Workflow for NMR-Based Kinetic Analysis Using this compound
| Step | Procedure | Purpose |
| 1. Reaction Setup | Combine the substrate with this compound under controlled temperature inside an NMR tube. | To initiate the reaction in a monitored environment. |
| 2. Data Acquisition | Acquire a series of ¹³C NMR spectra at predetermined time points. | To observe the change in the amount of labeled reactant and product over time. |
| 3. Signal Integration | Integrate the area of the ¹³C signal corresponding to the labeled product at each time point. | To quantify the concentration of the product as the reaction progresses. |
| 4. Kinetic Analysis | Plot the concentration of the product vs. time to determine the reaction rate law and rate constant (k). | To establish the kinetics of the reaction. |
| 5. Thermodynamic Analysis | Repeat steps 1-4 at different temperatures and use the Arrhenius or Eyring plots. | To calculate activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. |
When a chemical reaction can yield two or more isomeric products, distinguishing and quantifying them can be a significant analytical challenge. Using this compound as a reactant can provide a clear method for differentiation via ¹³C NMR spectroscopy. scielo.br The ¹³C chemical shift is exquisitely sensitive to the carbon's local stereochemical and electronic environment. libretexts.orglibretexts.org
If a reaction involving this compound produces isomers, the ¹³C-labeled carbon will reside in a slightly different environment in each isomer. This difference, however subtle, often results in distinct and well-resolved peaks in the ¹³C NMR spectrum. For example, in the addition of cyanogen bromide to an unsymmetrical molecule, regioisomers may form. The ¹³C signal of the nitrile group will have a different chemical shift in each regioisomer, allowing for their unambiguous identification and quantification based on the relative integrals of their respective peaks. scielo.br
Table 3: Hypothetical ¹³C NMR Data for Differentiating Isomers Formed with this compound This table provides a hypothetical example of how the chemical shift of the ¹³C-labeled nitrile carbon can distinguish between two isomers.
| Isomer | Structure Snippet | ¹³C Chemical Shift of Labeled Carbon (ppm) |
| Isomer A | R-CH(N≡C )-CH₂-X | 118.5 |
| Isomer B | R-CH(X)-CH₂-N≡C | 117.2 |
In this hypothetical case, the different electronic environments of the labeled carbon in Isomer A vs. Isomer B lead to a measurable difference in their chemical shifts, allowing for clear differentiation.
Mass Spectrometry (MS) Techniques for Isotope Tracing and Quantitative Analysis
The introduction of a ¹³C label from this compound into a molecule provides a distinct mass signature that is readily detected by mass spectrometry. The labeled molecule will have a mass that is one Dalton (Da) higher than its unlabeled counterpart for each ¹³C atom incorporated. sigmaaldrich.com This mass difference is the basis for numerous applications in isotope tracing and precise quantification. nih.govmdpi.com
In proteomics, cyanogen bromide is widely used for chemical cleavage of proteins at the C-terminal side of methionine residues. bibliotekanauki.plpitt.edu This process generates a predictable set of peptide fragments. While this is a standard procedure, the use of ¹³C-labeled reagents like this compound can be adapted for more specialized proteomic workflows, such as quantitative proteomics or the identification of specific protein modifications.
High-resolution mass spectrometry (HRMS), which can measure mass-to-charge ratios (m/z) with very high precision, can easily distinguish between a peptide fragment containing a natural abundance carbon and one labeled with ¹³C. nih.gov This capability is central to stable isotope labeling approaches in proteomics. For example, if this compound were used to derivatize a specific functional group on a set of proteins under one condition, and unlabeled cyanogen bromide was used on the same set under another condition, the resulting peptide mixtures could be combined and analyzed by HRMS. The +1 Da mass shift would allow for the direct comparison and relative quantification of peptides between the two states. bibliotekanauki.pl
Furthermore, the known mass of the ¹³C label aids in the confident identification of fragments during tandem mass spectrometry (MS/MS). When a labeled peptide is fragmented, the resulting product ions containing the ¹³C label will also exhibit a +1 Da mass shift, helping to piece together the peptide's sequence and confirm the site of labeling. researchgate.net
Table 4: Example of Mass Shifts in a Peptide Fragment Labeled via a Reaction with this compound
| Peptide State | Molecular Formula of Labeling Moiety | Mass of Precursor Ion (m/z) | Mass of Labeled Fragment Ion (m/z) |
| Unlabeled | CNO | 1500.00 | 500.00 |
| ¹³C-Labeled | ¹³CNO | 1501.00 | 501.00 |
This table illustrates how a ¹³C label introduces a +1 Da mass shift in both the parent peptide ion and any subsequent fragments containing the label, facilitating identification in an HRMS experiment.
Isotope dilution mass spectrometry (ID-MS) is a gold standard method for highly accurate and precise quantification of analytes in complex mixtures. The technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The mass spectrometer then measures the ratio of the native (unlabeled) analyte to the labeled internal standard. researchgate.net
This compound can be a crucial starting material for the chemical synthesis of these ¹³C-labeled internal standards. By reacting this compound with a suitable precursor, a stable, ¹³C-labeled version of the target analyte can be created. This standard will be chemically identical to the analyte but physically distinguishable by the mass spectrometer due to its higher mass. usda.gov
This approach is particularly powerful because any sample loss during extraction, purification, or ionization affects both the analyte and the internal standard equally, meaning the ratio between them remains constant. researchgate.net This leads to highly robust and accurate quantification, correcting for matrix effects and variations in instrument response. This method has been applied to determine levels of various compounds, including amino acids and their metabolites in biological samples. researchgate.netusda.gov
Table 5: Principle of Quantification by Isotope Dilution Mass Spectrometry
| Analyte | Mass-to-Charge Ratio (m/z) | Role in Analysis | Measured Quantity |
| Native Analyte | M | Target Compound | Unknown Concentration (Cx) |
| ¹³C-Labeled Standard | M+1 | Internal Standard | Known Concentration (Cstd) |
| Calculation | Cx = Cstd * (Intensity of M / Intensity of M+1) |
This table outlines the fundamental principle of ID-MS. The unknown concentration of the native analyte is determined from the known concentration of the added ¹³C-labeled standard and the intensity ratio of their signals in the mass spectrum.
Integration of this compound into Metabolic Flux Analysis Studies (via labeled precursors/products)
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. ethz.ch By introducing isotopically labeled substrates, such as those enriched with carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways. researchgate.netmdpi.com The resulting labeling patterns in metabolic intermediates and end products, such as amino acids, are measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ethz.chmdpi.com This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes. mdpi.comnih.gov
While Cyanogen Bromide-¹³C is not a primary substrate for tracking central carbon metabolism in the way that ¹³C-glucose is, its utility in MFA arises from its role in protein and peptide analysis. vliz.be In many ¹³C-MFA studies, the labeling patterns of proteinogenic amino acids are a key experimental readout. researchgate.netshimadzu.com To analyze these patterns, proteins are first hydrolyzed into their constituent amino acids. However, for a more detailed analysis of specific protein synthesis and turnover, or to understand the incorporation of labeled amino acids into specific protein sequences, peptide analysis is necessary.
This is where Cyanogen Bromide-¹³C finds its application. In a typical workflow, an organism is cultured with a ¹³C-labeled precursor, such as [¹³C]glucose. mdpi.com This leads to the biosynthesis of amino acids with specific ¹³C-labeling patterns. These labeled amino acids are then incorporated into proteins. To analyze the labeling of specific methionine-containing peptides, the proteins can be isolated and cleaved with Cyanogen Bromide. If Cyanogen Bromide-¹³C is used for this cleavage, it introduces a stable isotope label at the C-terminus of the resulting peptide fragments (as a homoserine lactone), which can aid in their identification and quantification by mass spectrometry.
A key application of this approach is in distinguishing between different pools of proteins or peptides within a cell, for example, to differentiate between newly synthesized proteins and pre-existing ones. The incorporation of both the ¹³C label from the metabolic precursor and the ¹³C label from the cyanogen bromide cleavage agent provides a dual-labeling strategy.
While direct, extensive research studies focusing solely on the integration of Cyanogen Bromide-¹³C into MFA are not widely documented, the principles of its use can be inferred from established MFA and peptide analysis methodologies. The use of stable isotope-labeled compounds is fundamental to MFA for studying metabolic pathways and in proteomics for protein turnover studies.
For instance, in a study investigating the biosynthesis of natural products, a marine diatom was cultured in a medium enriched with ¹³C-labeled bicarbonate. vliz.be This led to the production of ¹³C-labeled cyanogen bromide by the organism, demonstrating the biosynthetic incorporation of the label. vliz.be While this study focused on the natural production of cyanogen bromide, the principle of tracing the ¹³C label is central to MFA.
The general workflow for such an analysis would involve the following steps:
Labeling: Culturing cells or organisms with a ¹³C-labeled substrate (e.g., [¹³C]glucose, [¹³C]amino acids).
Protein Isolation: Extraction and purification of total protein or specific proteins of interest.
Cleavage: Fragmentation of the isolated proteins using Cyanogen Bromide-¹³C. This reaction specifically cleaves the peptide bond at the C-terminal side of methionine residues. libretexts.orgpmda.go.jp
Analysis: The resulting peptide mixture is analyzed by mass spectrometry to determine the mass shifts due to the incorporation of ¹³C from both the metabolic precursor and the Cyanogen Bromide-¹³C.
Flux Calculation: The isotopic enrichment data from the peptides is used in computational models to estimate metabolic fluxes. nih.gov
The following table illustrates a hypothetical example of peptide fragments that could be generated and analyzed in such a study.
| Peptide Sequence | Unlabeled Monoisotopic Mass (Da) | Labeling from Metabolic Precursor | Cleavage Agent | Expected Labeled Mass (Da) | Mass Shift (Da) |
|---|---|---|---|---|---|
| Ac-PEPTIDEM | 1000.00 | +4 ¹³C atoms from [U-¹³C]glucose | Cyanogen Bromide-¹²C | 1004.01 | +4.01 |
| Ac-PEPTIDEM | 1000.00 | Unlabeled | Cyanogen Bromide-¹³C | 1001.00 | +1.00 |
| Ac-PEPTIDEM | 1000.00 | +4 ¹³C atoms from [U-¹³C]glucose | Cyanogen Bromide-¹³C | 1005.01 | +5.01 |
| H₂N-ANOTHERPEPTIDEM | 1200.00 | +6 ¹³C atoms from [U-¹³C]glucose | Cyanogen Bromide-¹²C | 1206.02 | +6.02 |
| H₂N-ANOTHERPEPTIDEM | 1200.00 | Unlabeled | Cyanogen Bromide-¹³C | 1201.00 | +1.00 |
| H₂N-ANOTHERPEPTIDEM | 1200.00 | +6 ¹³C atoms from [U-¹³C]glucose | Cyanogen Bromide-¹³C | 1207.02 | +7.02 |
This dual-labeling strategy enhances the resolution and specificity of MFA, particularly when investigating the dynamics of protein synthesis and its connection to central carbon metabolism. The use of Cyanogen Bromide-¹³C as a labeling precursor for synthesizing other biologically relevant molecules has also been explored, further highlighting its role as a versatile tool in stable isotope-assisted studies. scispace.com
Advanced Research Directions and Future Perspectives
Integration of Cyanogen (B1215507) Bromide-13C with High-Throughput Proteomics Platforms
The field of proteomics, which aims to study the entire protein complement of a cell or organism, heavily relies on "bottom-up" or "shotgun" strategies. bibliotekanauki.placs.org These approaches involve the enzymatic or chemical cleavage of proteins into smaller, more manageable peptides, which are then analyzed by mass spectrometry (MS). acs.org Cyanogen bromide (CNBr) is a well-established chemical reagent that specifically and efficiently cleaves the peptide bond at the C-terminal side of methionine residues. nih.gov This specificity makes it a valuable tool, particularly for analyzing hydrophobic proteins or for generating large peptide fragments that may be missed by enzymatic digestion with proteases like trypsin. nih.govnih.gov
The integration of Cyanogen bromide-13C into these workflows represents a significant step toward more precise protein quantification. In quantitative proteomics, stable isotope labeling is a cornerstone methodology for accurately determining changes in protein abundance across different biological states. bibliotekanauki.pl By using this compound for digestion, the resulting methionine-containing C-terminal peptides (in the form of a homoserine lactone) would incorporate the heavy 13C isotope. This introduces a predictable mass shift (+1 Da) in these specific peptide fragments compared to those generated by unlabeled (12C) cyanogen bromide. sigmaaldrich.com
When analyzed by LC-MS/MS, the labeled and unlabeled peptide pairs are chemically identical and co-elute, but are distinguishable by their mass-to-charge ratio. The relative intensity of these peaks in the mass spectrum allows for precise quantification. This approach is conceptually similar to other chemical labeling techniques but offers the unique advantage of targeting a specific amino acid cleavage site. It could be particularly powerful when combined with other quantitative strategies or within platforms like Stable-Isotope Standards and Capture by Antipeptide Antibodies (SISCAPA), where isotopically labeled peptides are used as internal standards for absolute quantification. nih.gov
| Peptide Fragment | Cleavage Reagent | Isotopic Composition | Resulting Mass Effect | Application |
|---|---|---|---|---|
| Peptide-Met-[Homoserine Lactone] | Cyanogen bromide (Br12CN) | Natural Abundance 12C | Standard Mass (M) | Control Sample / Protein Identification |
| Peptide-Met-[Homoserine Lactone] | This compound (Br13CN) | Enriched 13C | Mass + 1 Da (M+1) | Experimental Sample / Relative Quantification |
Development of Novel Synthetic Applications and Reaction Methodologies
Beyond proteomics, this compound is a valuable building block for introducing a 13C-labeled nitrile group into organic molecules. The development of novel synthetic methods that are mild, efficient, and possess broad functional group tolerance is a major focus of modern organic chemistry. The incorporation of an isotopic label via these new methodologies allows for the synthesis of labeled standards for metabolic studies, mechanistic probes, or tracers in pharmaceutical research. chemrevlett.com
Recent advancements in synthetic chemistry offer new avenues for the application of this compound:
Photoredox-Catalyzed Cyanation : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. rsc.org Methodologies have been developed for the cyanation of radicals generated from widely available precursors like carboxylic acids and alcohols. rsc.org Employing a 13C-labeled cyanating agent in these reactions would provide a straightforward route to 13C-labeled aliphatic nitriles, which are versatile precursors for other functional groups like acids and amines. rsc.org
Decarboxylative Cyanation : Transition-metal-catalyzed reactions, particularly those using palladium, have enabled the decarboxylative cyanation of (hetero)aromatic carboxylic acids. chemrevlett.com While these methods have often used labeled potassium cyanide (K13CN), the principles could be adapted for electrophilic cyanating agents like this compound, expanding the toolkit for synthesizing isotopically labeled aromatic nitriles. chemrevlett.com
Synthesis of Labeled Amino Acids : Specific labeled amino acids are critical for biochemical research. A chemical synthesis for β-[13C]cyano-ʟ-alanine has been developed using K13CN as the key reagent to introduce the label. scispace.comresearchgate.net This highlights the demand for labeled cyanating agents in multi-step syntheses of complex biological molecules. This compound could serve as an alternative reagent in similar synthetic strategies.
Computational Chemistry Approaches to Elucidate Complex Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of chemical reactions. researchgate.net By modeling reaction pathways, transition states, and intermediate structures, computational approaches provide insights that are often difficult to obtain through experimentation alone.
The reactions of cyanogen bromide have been the subject of such theoretical investigations:
The von Braun Reaction : A detailed in silico study of the von Braun reaction, where a tertiary amine reacts with cyanogen bromide, has been performed using DFT calculations. researchgate.net These studies revealed a two-step mechanism, starting with the formation of a zwitterionic adduct, followed by an SN2 reaction, which accounts for the reaction's selectivity. researchgate.net
Free-Radical Reactions : The mechanisms for the free-radical reaction of cyanogen bromide with alkanes have also been explored, providing a basis for understanding its reactivity under different conditions. researchgate.netcdnsciencepub.com
Formation and Hydrolysis : DFT simulations have been used to model the electrophilic carbon atom and bond angles of CNBr, aligning with experimental data and helping to predict reaction pathways. Other computational models have explored its formation from precursors like hypobromous acid and hydrogen cyanide. copernicus.orgacs.org
The use of This compound provides a powerful method to experimentally validate these computational models. By measuring the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can gain direct evidence for the nature of the transition state. A significant KIE would indicate that the C-Br or C-N bond is being broken or formed in the rate-determining step of the reaction. Comparing experimentally measured KIEs with values predicted from DFT models of the transition state allows for a robust confirmation or refutation of a proposed mechanism. rsc.org
Emerging Trends in Isotopic Labeling for Biological and Material Science Research
Stable isotope labeling, particularly with 13C, is a rapidly evolving field with applications extending far beyond traditional proteomics and into systems-level biology and environmental science. wikipedia.org The availability of specific labeling reagents like this compound contributes to the growing sophistication of these research areas.
Emerging trends include:
Metabolic Flux Analysis (13C-MFA) : This technique uses 13C-labeled substrates (like glucose) to trace the flow of carbon atoms through metabolic networks in living cells. nih.gov By analyzing the isotopic patterns in downstream metabolites via MS or NMR, researchers can quantitatively determine the activity of various metabolic pathways. nih.govroyalsocietypublishing.org
Stable Isotope-Resolved Metabolomics (SIRM) : In metabolomics, which is the study of all small molecules in a biological system, 13C labeling is used to improve compound identification and for quantitative analysis. tandfonline.com Techniques like Isotopic Ratio Outlier Analysis (IROA) use specific 13C labeling percentages (e.g., 5% and 95%) to easily distinguish true biological signals from background noise and to determine the exact number of carbon atoms in a molecule, greatly aiding in its identification. frontiersin.orgacs.org
Plant and Ecosystem Labeling : In material and environmental science, entire plants or ecosystems are labeled with 13CO2 and 15N-enriched fertilizers. jove.comresearchgate.net This allows scientists to trace the flow of carbon and nitrogen from the atmosphere into the plant's structural (e.g., cellulose) and metabolic components, and then into the soil, providing critical data on biogeochemical cycles and carbon storage. jove.com This differential labeling helps distinguish the fate of different types of plant matter in the environment. jove.comresearchgate.net
| Research Area | Technique/Application | Primary Goal | Key Benefit of 13C Labeling |
|---|---|---|---|
| Proteomics | Quantitative "Shotgun" Proteomics | Measure relative or absolute protein abundance. | Creates mass-differentiated peptides for MS-based quantification. bibliotekanauki.plnih.gov |
| Metabolomics | Isotopic Ratio Outlier Analysis (IROA) | Identify unknown metabolites and reduce analytical artifacts. | Determines carbon count and distinguishes biological signals from noise. frontiersin.org |
| Systems Biology | Metabolic Flux Analysis (13C-MFA) | Quantify the activity of metabolic pathways in vivo. | Traces the flow of carbon through interconnected reactions. nih.govroyalsocietypublishing.org |
| Material/Environmental Science | Whole-Plant Isotope Labeling | Study biogeochemical cycles (e.g., carbon sequestration). | Tracks the fate of carbon from plants into soil organic matter. jove.comresearchgate.net |
| Synthetic Chemistry | Mechanistic Studies | Elucidate reaction mechanisms. | Enables measurement of kinetic isotope effects to probe transition states. rsc.org |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Cyanogen Bromide-13C in synthetic workflows?
- Methodological Answer : To confirm identity, combine spectroscopic techniques (e.g., nuclear magnetic resonance, NMR) with cross-referencing CAS registry data (70610-98-9) and molecular weight (105.925 g/mol for the 13C isotope). For purity, use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to detect isotopic enrichment and impurities. Validate results against databases like NIST Chemistry WebBook for consistency in physical properties (e.g., logP = 0.862) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including fume hoods, nitrile gloves, and eye protection. Decontamination involves neutralization with alkaline solutions (e.g., sodium hydroxide) to hydrolyze cyanogen bromide into less toxic cyanate. Emergency procedures include immediate flushing of exposed skin/eyes and transporting affected individuals to healthcare facilities. Regulatory guidelines (e.g., UN1026 for transport) and safety data sheets (SDS) should be consulted .
Q. How is this compound synthesized, and what isotopic labeling considerations apply?
- Methodological Answer : The synthesis typically involves reacting 13C-enriched cyanide salts with bromine under controlled conditions. Isotopic enrichment must be verified via mass spectrometry to ensure >99% 13C incorporation. Reaction solvents (e.g., ether) are chosen based on solubility, as seen in α-mercapto acid reactions, where hexane is avoided due to poor solubility .
Advanced Research Questions
Q. How can this compound be used in peptide mapping and phosphorylation site analysis?
- Methodological Answer : Cyanogen bromide cleaves proteins at methionine residues, producing fragments for mass spectrometric analysis. For phosphorylation studies, incubate 32P-labeled enzymes (e.g., Glc-6-Pase) with this compound, followed by SDS-PAGE and autoradiography to isolate phosphorylated peptides (e.g., 4.4-kDa fragments). This method aids in identifying active sites and structural motifs .
Q. What strategies resolve discrepancies in thermodynamic data (e.g., vapor pressure, logP) for this compound across databases?
- Methodological Answer : Cross-validate data using primary sources (e.g., NIST Webbook) and computational tools (e.g., Yaws Handbook for vapor pressure). For logP inconsistencies, conduct experimental measurements via shake-flask or HPLC methods, and compare results with Crippen’s fragmentation model. Document methodology rigorously to enable reproducibility .
Q. How does this compound facilitate structural studies of cyclic compounds in organic synthesis?
- Methodological Answer : It enables cyclization reactions via nucleophilic attack on the electrophilic carbon. For example, in dithiooxamide synthesis, this compound reacts with α-mercapto acids in ether to form five-membered rings. X-ray diffraction and NMR confirm cyclic structures, with isotopic labeling providing insights into reaction mechanisms .
Q. What experimental design principles ensure reproducibility in this compound-based protein cleavage assays?
- Methodological Answer : Standardize reaction conditions (e.g., 70% formic acid, 18-hour incubation in darkness) and validate cleavage efficiency via SDS-PAGE. Include negative controls (e.g., omission of cyanogen bromide) and use internal standards (e.g., 13C-labeled peptides) for mass spectrometry calibration. Publish raw data and protocols in repositories with unique identifiers to enhance transparency .
Data Management and Reproducibility
Q. How should researchers curate and report this compound-related data for public databases?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include metadata such as isotopic purity, synthesis conditions, and analytical methods (e.g., NMR parameters). Use standardized terminology for experimental design (e.g., IUPAC nomenclature) and cite primary sources (e.g., NIST) to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
